2-Amino-3-cyclopentylpropan-1-ol
Overview
Description
2-Amino-3-cyclopentylpropan-1-ol is an organic compound with the molecular formula C8H17NO It features a cyclopentyl ring attached to a propanol backbone, with an amino group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-cyclopentylpropan-1-ol typically involves the following steps:
Amination: The addition of an amino group to the intermediate compound.
Reduction: The reduction of any intermediate functional groups to achieve the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. Catalysts and solvents are often used to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound, potentially forming alcohols or amines.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the desired substitution, but may involve halogenating agents or nucleophiles.
Major Products:
Oxidation: Cyclopentyl ketones or aldehydes.
Reduction: Cyclopentyl alcohols or amines.
Substitution: Various substituted cyclopentyl derivatives.
Scientific Research Applications
2-Amino-3-cyclopentylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-cyclopentylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the cyclopentyl ring provides hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
- 2-Amino-2-cyclopentylpropan-1-ol
- 3-Cyclopentyl-1-propanol
- Cyclopentylamine
Comparison: 2-Amino-3-cyclopentylpropan-1-ol is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, 2-Amino-2-cyclopentylpropan-1-ol has the amino group at a different position, leading to different interaction profiles and applications.
Properties
IUPAC Name |
2-amino-3-cyclopentylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-8(6-10)5-7-3-1-2-4-7/h7-8,10H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCJHUFJXWQCIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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